(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione
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Overview
Description
The compound “(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione” is a complex chemical entity composed of multiple distinct molecules. Each component has unique properties and applications, making the overall compound a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
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(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol: : This compound is typically synthesized through a series of stereoselective reactions, involving the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry.
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2-acetyloxybenzoic acid:
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5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione:
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Phosphoric acid: : Industrially produced by the wet process, which involves the reaction of sulfuric acid with phosphate rock .
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1,3,7-trimethylpurine-2,6-dione:
Chemical Reactions Analysis
Types of Reactions
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Oxidation and Reduction: : Each component can undergo oxidation and reduction reactions. For example, acetylsalicylic acid can be hydrolyzed to salicylic acid and acetic acid .
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Substitution: : Phenobarbital can undergo nucleophilic substitution reactions due to the presence of reactive sites on the diazinane ring .
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Esterification and Hydrolysis: : Phosphoric acid can form esters with alcohols and undergo hydrolysis to revert to the acid form .
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Chiral catalysts for stereoselective synthesis.
Solvents: Ethanol, methanol, water.
Major Products
Salicylic acid: from acetylsalicylic acid hydrolysis.
Barbituric acid derivatives: from phenobarbital reactions.
Phosphate esters: from phosphoric acid esterification.
Scientific Research Applications
Chemistry
Biology
Enzyme Inhibition: Acetylsalicylic acid inhibits cyclooxygenase enzymes, reducing inflammation.
Medicine
Analgesics: Acetylsalicylic acid is widely used as a pain reliever.
Anticonvulsants: Phenobarbital is used to control seizures.
Stimulants: Caffeine is used to stimulate the central nervous system.
Industry
Fertilizers: Phosphoric acid is a key ingredient in fertilizers.
Food Additives: Caffeine is added to beverages for its stimulating effects.
Mechanism of Action
Molecular Targets and Pathways
Comparison with Similar Compounds
Similar Compounds
Salicylic acid: Similar to acetylsalicylic acid but lacks the acetyl group.
Barbituric acid: The parent compound of phenobarbital.
Theobromine: Similar to caffeine but with different methylation patterns.
Uniqueness
Acetylsalicylic acid: Unique due to its acetyl group, which enhances its anti-inflammatory properties.
Phenobarbital: Unique due to its specific structure that allows for anticonvulsant activity.
This compound’s diverse components make it a subject of extensive research and application across various scientific disciplines.
Properties
CAS No. |
76741-93-0 |
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Molecular Formula |
C47H54N7O16P |
Molecular Weight |
1003.9 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H21NO3.C12H12N2O3.C9H8O4.C8H10N4O2.H3O4P/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;3-7H,2H2,1H3,(H2,13,14,15,16,17);2-5H,1H3,(H,11,12);4H,1-3H3;(H3,1,2,3,4)/t11-,12+,13-,17-,18-;;;;/m0..../s1 |
InChI Key |
UPMIZSHLZZFSGY-IDOSJLLWSA-N |
Isomeric SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC(=O)OC1=CC=CC=C1C(=O)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.OP(=O)(O)O |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC(=O)OC1=CC=CC=C1C(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.OP(=O)(O)O |
Origin of Product |
United States |
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